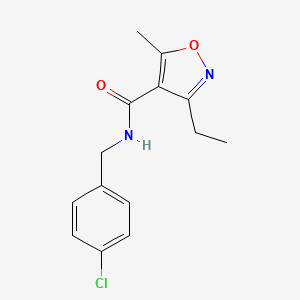![molecular formula C11H17NO5 B4651845 methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate CAS No. 6588-15-4](/img/structure/B4651845.png)
methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate, commonly known as MEOP or Ethylphenidate, is a synthetic compound that belongs to the family of piperidine-based stimulants. It is a derivative of methylphenidate, which is a widely used medication for attention deficit hyperactivity disorder (ADHD). MEOP has gained popularity in the scientific community as a research chemical due to its potential as a psychostimulant and its structural similarity to methylphenidate.
Mechanism of Action
MEOP acts as a reuptake inhibitor of dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their concentration in the synaptic cleft. This leads to increased activation of postsynaptic receptors and improved cognitive function.
Biochemical and Physiological Effects:
MEOP has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes an increase in locomotor activity and stereotypy, indicating its potential as a psychostimulant. MEOP has also been shown to improve cognitive performance in tasks such as attention, working memory, and learning.
Advantages and Limitations for Lab Experiments
MEOP has several advantages for lab experiments, including its structural similarity to methylphenidate and its ability to increase dopamine and norepinephrine levels in the brain. However, its potential for abuse and lack of long-term safety data are significant limitations.
Future Directions
Research on MEOP is still in its early stages, and there are several potential future directions for investigation. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of MEOP to better understand its mechanism of action and potential therapeutic uses.
2. Investigation of the long-term safety and toxicity of MEOP in animal models and human subjects.
3. Development of novel derivatives of MEOP with improved pharmacological properties and reduced potential for abuse.
4. Exploration of the potential of MEOP as a treatment for other neuropsychiatric disorders, such as anxiety and addiction.
5. Investigation of the effects of MEOP on other neurotransmitter systems, such as serotonin and glutamate, to better understand its overall pharmacological profile.
Scientific Research Applications
MEOP has been used extensively in scientific research as a psychostimulant. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive performance and increased wakefulness. MEOP has also been investigated for its potential as a treatment for methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate, depression, and narcolepsy.
properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-3-17-11(15)9(13)12-6-4-8(5-7-12)10(14)16-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDAZZECDXTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366734 | |
| Record name | ST044146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate | |
CAS RN |
6588-15-4 | |
| Record name | ST044146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4651765.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4651777.png)
![ethyl 5-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4651785.png)
![5-({[3,5-bis(methoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4651789.png)

![2-(4-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4651814.png)
![2,6-dimethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4651824.png)
![N-[4-(acetylamino)benzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4651830.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4651838.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4651865.png)
![1-[(4-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4651879.png)